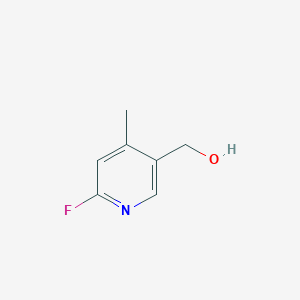

2-Fluoro-5-hydroxymethyl-4-methylpyridine

Description

Structure

2D Structure

Properties

IUPAC Name |

(6-fluoro-4-methylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-5-2-7(8)9-3-6(5)4-10/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAPZEDGSMQURO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Fluorination via Improved Balz-Schiemann Reaction

A patented process (CN102898358A) describes a method starting from 2-hydroxyl-5-nitro-6-picoline or related aminopyridines, proceeding through bromination, reduction, and fluorination steps:

Step 1: Bromination

The precursor (e.g., 2-hydroxyl-5-nitro-6-picoline) is reacted with tribromo oxygen phosphorus in acetonitrile at 110–130 °C for 3 hours to introduce bromine at the desired position with yields around 92.8%.Step 2: Reduction

The brominated nitropyridine is hydrogenated using Raney nickel under 40 psi hydrogen pressure at room temperature for 5 hours to convert the nitro group to an amino group, yielding about 90%.Step 3: Fluorination

Aminopyridine derivatives undergo fluorination using sodium nitrite in anhydrous hydrogen fluoride at low temperatures (-78 °C to 70 °C), followed by neutralization and extraction to yield fluoropyridines with yields around 84.5%.Step 4: Hydroxymethylation

Subsequent functional group transformations introduce the hydroxymethyl group at the 5-position, often through nucleophilic substitution or reduction of aldehyde intermediates.

This process is notable for its mild reaction conditions, scalability, and high overall yields (up to ~78.6% overall for the sequence).

| Step | Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromination | Tribromo oxygen phosphorus, 110–130 °C, 3 h | 92.8 | Acetonitrile solvent |

| 2 | Reduction | Raney Ni, H2 40 psi, RT, 5 h | 90.0 | Converts nitro to amino group |

| 3 | Fluorination | NaNO2, anhydrous HF, -78 to 70 °C | 84.5 | Balz-Schiemann type fluorination |

| 4 | Functionalization | Various nucleophilic substitutions | Variable | Hydroxymethyl group introduction |

Nucleophilic Aromatic Substitution (NAr) Fluorination

Research published in the Journal of the American Chemical Society (2014) presents a late-stage fluorination approach using nucleophilic aromatic substitution on pyridine derivatives:

- Fluorination of acetylated 2-pyridineethanol occurs with high yield (88%) monitored by ^19F NMR.

- The fluorinated intermediate undergoes treatment with aqueous methylamine in DMSO, which cleaves the acetyl group and reveals the free alcohol (hydroxymethyl group).

- This method allows selective fluorination at the 2-position without affecting other electrophilic sites.

- The overall process reduces the number of steps and improves yields significantly compared to traditional multi-step syntheses.

This approach is particularly valuable for complex molecules requiring selective fluorination and subsequent functionalization, achieving overall yields around 64% with fewer isolations and shorter reaction times.

| Step | Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Fluorination (NAr) | Fluorinating agent, acetylated pyridine, RT | 88 | Monitored by ^19F NMR |

| 2 | Aminolysis & Deprotection | Aqueous MeNH2 in DMSO, RT | 64 (overall) | Reveals hydroxymethyl group |

Alternative Routes Starting from 2-Fluoro-4-methylpyridine

An optimized synthesis reported by the Royal Society of Chemistry (2015) involves starting from 2-fluoro-4-methylpyridine:

- This route avoids palladium catalysts and uses nucleophilic substitution and cyclization steps.

- The overall yield for related pyridinylimidazole compounds is improved to 29.4% over 7 steps, which is significantly higher than previous methods starting from 2-bromo-4-methylpyridine.

- Although this method is more focused on complex derivatives, the initial fluorinated pyridine intermediates are relevant to the preparation of 2-fluoro-5-hydroxymethyl-4-methylpyridine.

- The method emphasizes mild conditions and versatility for further functionalization.

| Step | Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Multiple | Nucleophilic substitution, cyclization | Mild conditions, Pd-free | 29.4 (overall) | Versatile for complex derivatives |

Comparative Analysis of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Improved Balz-Schiemann (Patent) | Bromination → Reduction → Fluorination | High yield, mild conditions, scalable | Requires handling of HF and bromine reagents |

| Nucleophilic Aromatic Substitution (NAr) | Late-stage fluorination, selective | Shorter synthesis, fewer steps, high selectivity | Requires stoichiometric silver in some cases |

| Starting from 2-Fluoro-4-methylpyridine | Pd-free, versatile for complex molecules | Avoids heavy metals, improved yields | Multi-step synthesis, moderate overall yield |

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-hydroxymethyl-4-methylpyridine can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

Oxidation: 2-Fluoro-5-carboxy-4-methylpyridine.

Reduction: this compound alcohol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial and Antiviral Activity

Research indicates that derivatives of 2-fluoro-5-hydroxymethyl-4-methylpyridine exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the hydroxymethyl group can enhance the compound's interaction with bacterial enzymes, leading to increased efficacy against resistant strains of bacteria.

Case Study: Development of Antiviral Agents

A notable case study involved the synthesis of pyridine derivatives based on this compound aimed at targeting viral replication mechanisms. The synthesized compounds demonstrated potent activity against several viral strains in vitro, with IC50 values in the low micromolar range, indicating their potential as antiviral agents .

Anti-inflammatory Properties

Another application is in the development of anti-inflammatory drugs. Compounds derived from this compound have been shown to inhibit specific inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Agrochemical Applications

Pesticide Development

The compound has been explored for its potential as an agrochemical, specifically as a pesticide. Its fluorinated structure contributes to increased stability and bioactivity in various environmental conditions. Research has demonstrated that formulations containing this compound exhibit effective pest control properties while minimizing non-target organism toxicity .

Herbicide Formulations

In herbicide formulations, this compound has been utilized to enhance herbicidal efficacy against a range of weeds. Studies indicate that the compound's mode of action involves disrupting metabolic pathways in target plants, leading to effective weed management strategies .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it valuable in synthesizing more complex organic molecules.

| Transformation Type | Example Reaction | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Formation of pyridines | Up to 85% |

| Coupling Reactions | Synthesis of biaryl compounds | 70% - 90% |

| Reduction Reactions | Alcohol formation from ketones | 60% - 80% |

Chemical Intermediates

In industrial applications, this compound is used as a chemical intermediate in the synthesis of various fine chemicals and specialty products. Its role as an intermediate allows for the production of diverse compounds used across multiple industries, including pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-Fluoro-5-hydroxymethyl-4-methylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity to certain molecular targets, while the hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s overall bioactivity .

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound is compared to structurally related pyridine derivatives (Table 1).

Table 1: Comparison of 2-Fluoro-5-hydroxymethyl-4-methylpyridine with Analogues

Physicochemical Properties

- Solubility : The hydroxymethyl group in the target compound increases polarity compared to analogues like 2-Fluoro-5-(methylthio)pyridine, which has a lipophilic SCH₃ group .

- Melting Points: Limited data are available, but pyrimidine derivatives (e.g., 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine) exhibit higher decomposition temperatures (>155°C), likely due to hydrogen bonding .

- Molecular Weight : Halogenated analogues (e.g., 2-Chloro-5-iodo-4-methylpyridine) have higher molecular weights (269.47 g/mol), impacting pharmacokinetic properties .

Reactivity and Electronic Effects

- Electron-Withdrawing Effects : Fluorine and chlorine substituents reduce electron density on the pyridine ring, directing electrophilic substitutions to meta/para positions. For example, 2-Chloro-5-fluoro-4-formylpyridine’s formyl group is highly reactive toward nucleophiles .

- Hydrogen Bonding : The hydroxymethyl group in the target compound may participate in hydrogen bonding, similar to the hydrazinyl group in 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine, which enhances interactions with biological targets .

Biological Activity

2-Fluoro-5-hydroxymethyl-4-methylpyridine (CAS No. 1394899-05-8) is a pyridine derivative that has garnered interest due to its potential biological activities. The compound features a fluorine atom at the 2-position, a hydroxymethyl group at the 5-position, and a methyl group at the 4-position of the pyridine ring. This unique structure suggests various mechanisms of action and interactions with biological systems, making it a candidate for further research in medicinal chemistry.

The molecular formula of this compound is C7H8FNO. Its synthesis typically involves nucleophilic substitution reactions, where fluorine is introduced into a suitable pyridine precursor. The compound can undergo several chemical reactions, such as oxidation, reduction, and substitution, which may influence its biological activity.

The biological activity of this compound is believed to stem from its ability to interact with various biomolecules. The fluorine atom may enhance binding affinity to specific targets, while the hydroxymethyl group can participate in hydrogen bonding, potentially affecting enzyme activity or receptor interactions .

Biological Activity Studies

Recent studies have investigated the biological activities of this compound, particularly its potential as an antimicrobial and anticancer agent:

Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, indicating its potential application in developing new antimicrobial agents.

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In a study focusing on pediatric brain tumors, derivatives of pyridine were assessed for their ability to inhibit tumor growth. Although specific data on this compound was limited, related compounds demonstrated significant cytotoxic effects against cancer cell lines .

Case Studies

- Synthesis and Evaluation : A study optimized the synthesis of pyridinylimidazole-type compounds starting from 2-Fluoro-4-methylpyridine, highlighting the versatility of pyridine derivatives in drug development. The biological evaluation showed that certain synthesized compounds exhibited enhanced potency against specific cancer cell lines compared to their precursors .

- Bioconversion Studies : Research involving whole cells of Burkholderia sp. MAK1 demonstrated the bioconversion capabilities of pyridine derivatives into hydroxylated products. This method showcases the potential for biocatalytic processes in synthesizing biologically active compounds from simpler precursors .

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Fluoro-4-methylpyridine | Lacks hydroxymethyl group | Lower polarity and reduced bioactivity |

| 5-Fluoro-4-methylpyridin-2-amine | Contains amino group instead | Altered reactivity and applications |

This comparison highlights how the presence of both a fluorine atom and a hydroxymethyl group in this compound contributes to its unique chemical properties and potential biological activities.

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for characterizing the electronic structure and intramolecular interactions of 2-Fluoro-5-hydroxymethyl-4-methylpyridine?

- Methodological Answer : Density Functional Theory (DFT) calculations can be employed to analyze electronic properties, including HOMO-LUMO energy gaps, Mulliken charges, and solvent effects. Natural Bond Orbital (NBO) analysis is critical for identifying intramolecular hydrogen bonding and charge transfer interactions. Time-dependent DFT (TD-DFT) in solvents like water, DMSO, or ethanol can simulate UV-Vis spectra to assess solvatochromic shifts. Vibrational spectroscopy (FT-IR/Raman) paired with DFT-derived vibrational modes aids in assigning functional group vibrations .

Q. How can the crystal structure of this compound be resolved, and what software is suitable for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving crystal structures. For refinement, use SHELXL (part of the SHELX suite), which is optimized for small-molecule crystallography. SHELXL handles anisotropic displacement parameters, hydrogen bonding networks, and twinning corrections. Validate results using the CIF check tool in PLATON or Mercury for visualization .

Q. What synthetic routes are feasible for preparing this compound in laboratory settings?

- Methodological Answer : A multi-step synthesis starting from halogenated pyridine precursors is typical. For example:

- Step 1 : Introduce the hydroxymethyl group via nucleophilic substitution using formaldehyde under basic conditions (e.g., NaOH in dichloromethane).

- Step 2 : Fluorinate the pyridine ring using DAST (diethylaminosulfur trifluoride) or Selectfluor reagents.

Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography. Safety protocols for handling fluorinating agents (e.g., PPE, fume hoods) are critical .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectroscopic data for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects, conformational flexibility, or basis set limitations in DFT. To mitigate:

- Solvent Calibration : Compare TD-DFT simulations in explicit vs. implicit solvent models (e.g., COSMO vs. PCM).

- Conformational Sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers.

- Basis Set Validation : Test hybrid functionals (B3LYP, CAM-B3LYP) with larger basis sets (e.g., 6-311++G(d,p)) .

Q. What strategies optimize the reaction yield of this compound while minimizing byproducts?

- Methodological Answer :

- Catalyst Screening : Test Pd/Cu catalysts for fluorination efficiency.

- Temperature Control : Use microwave-assisted synthesis to reduce side reactions (e.g., 80–120°C, 30 min).

- Byproduct Analysis : Employ GC-MS or LC-MS to identify and quantify impurities. Adjust stoichiometry (e.g., 1.2:1 molar ratio of fluorinating agent to precursor) .

Q. How can molecular docking studies predict the biological activity of this compound against target proteins?

- Methodological Answer :

- Protein Preparation : Retrieve target protein structures (e.g., from PDB), remove water molecules, and add polar hydrogens.

- Ligand Parameterization : Generate 3D conformers of the compound using Open Babel, then optimize geometries with Gaussian.

- Docking Software : Use AutoDock Vina or Schrödinger Suite for flexible docking. Validate results with MD simulations (e.g., 100 ns runs in GROMACS) to assess binding stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.